Chemical Structure and Properties of [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid
Chemical Structure and Properties of [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid
An In-Depth Technical Guide for Drug Development
Executive Summary
[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid represents a significant scaffold in medicinal chemistry, primarily recognized for its efficacy as an Aldose Reductase Inhibitor (ARI) .[1][2][3] By targeting the polyol pathway, this compound class offers therapeutic potential for mitigating diabetic complications such as neuropathy, retinopathy, and cataracts.[4] Beyond its primary metabolic target, the pyridazinone-acetic acid pharmacophore exhibits pleiotropic effects, including analgesic and anti-inflammatory activities, making it a versatile template for fragment-based drug design (FBDD).
Chemical Identity & Structural Analysis[1][5][6][7][8]
This compound fuses a bioisosteric furan ring with a pyridazinone core, functionalized by an N-linked acetic acid tail. This architecture balances lipophilicity (for membrane permeability) with hydrophilic interactions (for enzyme active site anchoring).
| Property | Data |
| IUPAC Name | 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetic acid |
| Molecular Formula | C₁₀H₈N₂O₄ |
| Molecular Weight | 220.18 g/mol |
| Core Scaffold | 6-(2-furyl)-3(2H)-pyridazinone |
| Key Functionality | Carboxylic acid (anionic anchor), Furan (hydrophobic/aromatic), Lactam (H-bond acceptor) |
| Predicted LogP | ~0.8 – 1.2 (Moderate hydrophilicity due to acid moiety) |
| pKa (Acid) | 3.8 – 4.2 (Carboxylic acid tail) |
| H-Bond Donors/Acceptors | 1 Donor (COOH), 5 Acceptors (O, N) |
Structural Pharmacophore Analysis[5]
-
The "Head" (Acetic Acid): Acts as the anionic warhead. At physiological pH (7.4), this group is deprotonated (carboxylate), forming critical electrostatic interactions with positively charged residues (e.g., His110, Tyr48) in the catalytic pocket of aldose reductase.
-
The "Linker" (Pyridazinone): A rigid, planar spacer that positions the head group. The lactam carbonyl acts as an obligate hydrogen bond acceptor.
-
The "Tail" (Furan): A lipophilic aromatic moiety that occupies the hydrophobic specificity pocket of the target enzyme, providing selectivity over aldehyde reductase.
Synthetic Pathway & Process Chemistry
The synthesis of [3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetic acid requires a convergent approach, prioritizing the construction of the heterocyclic core followed by N-alkylation.
Protocol Overview (Graphviz Workflow)
Caption: Step-wise synthetic route from furan precursors to the final acetic acid derivative.
Detailed Experimental Methodology
Step 1: Formation of the Pyridazinone Core
-
Friedel-Crafts Acylation: React furan with succinic anhydride in the presence of anhydrous AlCl₃ (Lewis acid catalyst) in dichloromethane or nitrobenzene.
-
Control Point: Maintain temperature < 0°C to prevent polymerization of the furan ring.
-
Yield: 4-(2-furyl)-4-oxobutanoic acid.
-
-
Cyclization: Reflux the keto-acid with hydrazine hydrate (N₂H₄·H₂O) in ethanol for 3–5 hours.
-
Observation: Formation of a precipitate indicates the closure of the pyridazinone ring.
-
-
Oxidation (Aromatization): The initial cyclization often yields the 4,5-dihydro intermediate. Treat with sodium 3-nitrobenzenesulfonate or bromine in acetic acid to dehydrogenate and establish the fully aromatic pyridazinone system.
Step 2: N-Alkylation (The Critical Step)
-
Reagents: 6-(2-furyl)-3(2H)-pyridazinone (1.0 eq), Ethyl bromoacetate (1.2 eq), Anhydrous K₂CO₃ (2.0 eq).
-
Solvent: Dry Acetone or DMF (Dimethylformamide).
-
Procedure:
-
Dissolve the pyridazinone core in solvent.
-
Add K₂CO₃ and stir for 30 minutes to facilitate deprotonation of the lactam nitrogen.
-
Dropwise add ethyl bromoacetate.
-
Reflux for 6–12 hours. Monitor by TLC (Mobile phase: CHCl₃/MeOH 9:1).
-
Workup: Filter inorganic salts while hot. Evaporate solvent.[6][7][8] Recrystallize the ester from ethanol.
-
Step 3: Hydrolysis to Final Acid
-
Reagents: 10% NaOH (aq), 10% HCl.
-
Procedure:
-
Suspend the ester in 10% NaOH. Stir at room temperature or mild heat (40°C) until the solid dissolves (formation of sodium salt).
-
Acidify carefully with 10% HCl to pH ~2–3.
-
Precipitation: The target acid will crash out as a solid.
-
Purification: Recrystallize from Ethanol/Water (1:1) to remove unreacted inorganic salts.
-
Physicochemical Profiling & Stability
For drug development, understanding the solid-state properties is crucial for formulation.
| Parameter | Specification / Observation |
| Physical State | Crystalline solid (Needles or plates) |
| Color | White to pale yellow/beige |
| Melting Point | 210°C – 215°C (Decomposition often observed >220°C) |
| Solubility (Water) | Low (< 0.1 mg/mL at pH 2); High at pH > 7.4 (Salt form) |
| Solubility (Organic) | Soluble in DMSO, DMF, hot Ethanol. Poor in Hexane. |
| Stability | Stable under ambient conditions. Avoid strong oxidizers (furan sensitivity). |
| UV | ~280 nm (Pyridazinone |
Predicted Spectral Signature (¹H NMR in DMSO-d₆):
- 13.0 (s, 1H): -COOH (Broad, exchangeable)
- 8.05 (d, 1H): Pyridazinone H-5
- 7.90 (s, 1H): Furan H-5
- 7.15 (d, 1H): Pyridazinone H-4
- 7.05 (d, 1H): Furan H-3
- 6.70 (m, 1H): Furan H-4
- 4.85 (s, 2H): N-CH₂-CO (Methylene linker)
Pharmacology: Aldose Reductase Inhibition (ARI)[3]
The primary utility of this compound lies in its ability to inhibit Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway.[2]
Mechanism of Action
In hyperglycemic conditions (Diabetes Mellitus), glucose flux through the polyol pathway increases, leading to sorbitol accumulation, osmotic stress, and tissue damage.[4]
-
Binding Site: The enzyme has a deep hydrophobic pocket and an anion-binding site near the NADPH cofactor.
-
Interaction Mode:
-
The Carboxylate group acts as an "anionic head," anchoring to Tyr48, His110, and Trp111.
-
The Pyridazinone-Furan system acts as a hydrophobic scaffold, stacking against Trp20 and Phe122, displacing water molecules and stabilizing the closed conformation of the enzyme.
-
Biological Pathway Diagram
Caption: Inhibition of the polyol pathway prevents sorbitol-induced diabetic complications.
Structure-Activity Relationship (SAR) Insights
Modifications to this scaffold reveal critical design rules for researchers:
-
The Acid Tail (Essential): Conversion of the acetic acid to an ester or amide generally abolishes ARI activity, confirming the necessity of the ionizable carboxylate for active site binding.
-
The Furan Ring: Replacing furan with a phenyl ring often retains activity but may alter lipophilicity. The furan oxygen can participate in weak H-bonding, potentially improving selectivity over Aldehyde Reductase (ALR1), which is desirable to avoid interfering with detoxification pathways.
-
N-Spacer Length: Extending the N-acetic acid (-CH₂-COOH) to a propionic acid (-CH₂-CH₂-COOH) typically reduces potency, indicating a strict steric requirement for the distance between the pharmacophore core and the anionic binding site.
References
-
Costantino, L., et al. (1999). "1-Substituted 3-aryloxopyridazin-6-ylacetic acid derivatives as aldose reductase inhibitors." European Journal of Medicinal Chemistry.
-
Sestito, S., et al. (2017). "Aldose Reductase Inhibitors: Pharmacological Strategies for the Treatment of Diabetic Complications." Journal of Medicinal Chemistry.
-
PubChem Compound Summary. "Pyridazinone Derivatives." National Center for Biotechnology Information.
-
Gökçe, M., et al. (2011). "Synthesis of (6-substituted-3(2H)-pyridazinon-2-yl)acetic acid derivatives and investigation of their analgesic and anti-inflammatory activities." FABAD Journal of Pharmaceutical Sciences.
Sources
- 1. RN486 | C35H35FN6O3 | CID 46908026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (5-Hydroxy-4-oxo-2-styryl-4 H-pyridin-1-yl)-acetic Acid Derivatives as Multifunctional Aldose Reductase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
